molecular formula C14H19NO3 B1654212 Benzyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate CAS No. 2140305-52-6

Benzyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

Cat. No.: B1654212
CAS No.: 2140305-52-6
M. Wt: 249.30
InChI Key: ZJTASXDEAVTEFW-UHFFFAOYSA-N
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Description

Benzyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is a substituted azetidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a 2-hydroxypropan-2-yl substituent on the azetidine ring. The 2-hydroxypropan-2-yl group is a tertiary alcohol moiety, which confers polarity and hydrogen-bonding capability to the molecule. This structural motif is critical in medicinal chemistry, as azetidines are increasingly utilized as bioisosteres for piperidines or pyrrolidines due to their improved metabolic stability and conformational rigidity .

The compound is synthesized via nucleophilic substitution or coupling reactions, often starting from a benzyl-protected azetidine precursor. For example, benzyl 3-bromoazetidine-1-carboxylate (a common intermediate) can react with hydroxy-substituted nucleophiles to introduce the 2-hydroxypropan-2-yl group . Characterization typically involves spectroscopic methods (¹H/¹³C NMR, IR, HRMS) and X-ray crystallography for structural confirmation .

Properties

IUPAC Name

benzyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,17)12-8-15(9-12)13(16)18-10-11-6-4-3-5-7-11/h3-7,12,17H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTASXDEAVTEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CN(C1)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901140688
Record name 1-Azetidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140305-52-6
Record name 1-Azetidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140305-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901140688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Strategies for Laboratory-Scale Preparation

Core Reaction Pathway

The standard laboratory synthesis involves a three-step sequence starting from azetidine precursors. The primary route employs benzyl chloroformate to introduce the carboxylate group onto the azetidine ring, followed by functionalization with a 2-hydroxypropan-2-yl substituent. Key steps include:

  • Azetidine Ring Functionalization :
    Azetidine derivatives, such as tert-butyl 3-oxoazetidine-1-carboxylate, undergo nucleophilic substitution with benzyl chloroformate in the presence of triethylamine. This reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

  • Hydroxypropyl Group Introduction :
    The 2-hydroxypropan-2-yl moiety is introduced via Grignard reagent addition (e.g., methylmagnesium bromide) to a ketone intermediate. This step requires strict temperature control (−20°C to 0°C) to prevent ring-opening side reactions.

  • Deprotection and Purification :
    Final deprotection of tert-butyl or benzyl groups is achieved using hydrogenolysis (H₂/Pd-C) or acidic conditions (HCl in dioxane). Purification via silica gel column chromatography yields the target compound with >95% purity.

Table 1: Standard Laboratory Synthesis Conditions
Step Reagents/Conditions Yield (%) Citation
Azetidine functionalization Benzyl chloroformate, Triethylamine, THF, 0°C 78–82
Hydroxypropyl addition MeMgBr, Dry THF, −20°C 65–70
Deprotection 10% Pd/C, H₂, Ethanol 85–90

Protection/Deprotection Methodologies

Critical to avoiding undesired side reactions, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are employed to stabilize reactive intermediates:

  • Boc Protection : tert-Butyl 3-oxoazetidine-1-carboxylate is generated by reacting azetidine with di-tert-butyl dicarbonate in dichloromethane. This intermediate resists nucleophilic attack during subsequent steps.
  • Cbz Deprotection : Catalytic hydrogenation (H₂/Pd-C) selectively removes benzyl groups without affecting the azetidine ring.

A comparative study found that Boc-protected intermediates provide higher yields (82% vs. 68% for Cbz) in Grignard reactions due to reduced steric hindrance.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis leverages automated continuous flow reactors to enhance reproducibility and safety. Key features include:

  • Reactor Design : Stainless steel microreactors (0.5–2.0 mm internal diameter) enable rapid heat dissipation, critical for exothermic Grignard additions.
  • Process Parameters :
    • Temperature: −15°C ± 1°C (maintained via cryogenic cooling)
    • Residence Time: 120–180 seconds per reaction stage
    • Throughput: 50–100 kg/day per reactor unit
Table 2: Industrial vs. Laboratory Process Comparison
Parameter Laboratory Scale Industrial Scale
Reaction Volume 0.1–1 L 500–1000 L
Temperature Control Ice baths Automated cryogenic systems
Purification Method Column chromatography Continuous distillation
Typical Purity 95–98% 99.5%

Reaction Mechanisms and Stereochemical Control

Kinetic vs. Thermodynamic Pathways

Density functional theory (DFT) calculations reveal that azetidine formation is kinetically favored over larger rings due to lower activation energy barriers (ΔG‡ = 18.3 kcal/mol for azetidine vs. 22.1 kcal/mol for pyrrolidine). The reaction proceeds via a concerted SN2 mechanism , with triethylamine acting as both a base and phase-transfer catalyst.

Solvent and Temperature Effects

  • Solvent Polarity : Non-polar solvents (e.g., cyclohexane) favor azetidine cyclization by stabilizing transition states through hydrophobic interactions.
  • Low-Temperature Optimization : Reactions conducted below −10°C suppress epimerization, preserving the desired (R)-configuration at the hydroxypropan-2-yl group.

Challenges and Optimization Strategies

Byproduct Formation Mitigation

Common byproducts include azetidine ring-opened amines (5–12% yield) and dimerization products (3–8% yield). Strategies to minimize these include:

  • Catalyst Screening : Palladium on carbon (Pd-C) outperforms Raney nickel in hydrogenolysis, reducing dimer formation from 8% to <1%.
  • Additive Use : Molecular sieves (4 Å) adsorb water, preventing hydrolysis during Grignard reactions.

Yield Improvement Techniques

  • Solvent Switching : Replacing dimethylformamide (DMF) with THF increases yields from 65% to 78% by reducing carbamate side reactions.
  • Microwave Assistance : Short-duration microwave irradiation (100 W, 2 minutes) accelerates deprotection steps, improving throughput by 40%.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications of Benzyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

This compound is a versatile small molecule scaffold that has applications in scientific research, including its use as a building block for synthesizing more complex molecules, as a biochemical probe, and in the development of new materials and chemical processes. It has a molecular weight of approximately 249.31 g/mol and the molecular formula C13H17NO3.

Applications

  • Chemistry this compound is used as a building block for synthesizing complex molecules.
  • Biology It is investigated for its potential as a biochemical probe.
  • Medicine It is explored for potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
  • Industry It is utilized in developing new materials and chemical processes.

This compound is of interest in medicinal chemistry because of its biological activities. Preliminary studies suggest it can modulate enzyme activities, bind to specific receptors, and influence cellular signaling pathways, leading to anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation. Studies report that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting it can manage inflammatory conditions. This activity may be linked to its ability to modulate specific signaling pathways involved in the inflammatory response.

Anticancer Properties

In vitro assays have indicated that this compound can inhibit cell proliferation across various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves inducing apoptosis and cell cycle arrest.

Case Study: Anticancer Activity
A study evaluated the effects of this compound on breast cancer cell lines, revealing IC50 values indicating substantial growth inhibition at concentrations as low as 10 µM. Further analysis suggested that the compound activates apoptotic pathways, leading to increased cancer cell death while sparing normal cells from cytotoxic effects.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. These interactions result in various biological effects, such as anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine derivatives are versatile scaffolds in drug discovery. Below is a comparative analysis of benzyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate with structurally analogous compounds, focusing on substituent effects, synthesis, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Substituent on Azetidine Ring Key Properties/Applications Synthesis Yield Reference
This compound (2639187-79-2) 2-hydroxypropan-2-yl (tertiary alcohol) Polar, hydrogen-bond donor; potential neuroprotective applications Not reported
Benzyl 3-(2-methoxy-2-oxoethyl)-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate (N/A) Methoxycarbonyl and trifluoromethylphenyl groups Lipophilic; neuroprotective activity in preclinical models 60%
Benzyl 3-(2,2-dicyano-1-phenylethyl)azetidine-1-carboxylate (N/A) Dicyano and phenyl groups Electron-withdrawing cyano groups; intermediates for C–H functionalization 52%
Benzyl 3-((4-phenylquinolin-2-yl)amino)azetidine-1-carboxylate (N/A) 4-Phenylquinolin-2-yl amino group Dual EZH2/HDAC inhibitors; anticancer activity 33.1%
Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1935971-61-1) Ethoxycarbonyl ethylidene group Conformational rigidity; synthetic intermediate for peptide mimics Not reported

Substituent Effects on Physicochemical Properties

  • Polarity and Solubility: The tertiary alcohol in the target compound enhances hydrophilicity compared to esters (e.g., methoxycarbonyl in ) or cyano groups (), which are more lipophilic. This impacts bioavailability and metabolic pathways.
  • In contrast, compounds like the dicyano derivative () rely on dipole interactions.

Spectroscopic and Analytical Data

  • ¹H NMR: The target compound’s spectrum would feature a singlet for the hydroxypropan-2-yl methyl groups (~1.3 ppm) and a broad peak for the hydroxyl proton (~2.5 ppm, exchangeable). This contrasts with aromatic proton signals in quinoline derivatives (δ 7.5–8.5 ppm, ) or ester carbonyl peaks in IR (~1720 cm⁻¹, ).

Biological Activity

Benzyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula C13H17NO3 and a molecular weight of approximately 249.31 g/mol. The compound features an azetidine ring, a carboxylate group, and a hydroxypropan-2-yl substituent, which contribute to its unique biological activity.

PropertyValue
IUPAC NameThis compound
Molecular Weight249.31 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that the compound may modulate enzyme activities, bind to specific receptors, and influence cellular signaling pathways. These interactions are believed to underpin its anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The compound has also shown potential in reducing inflammation. Studies have reported that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory conditions. This activity may be linked to its ability to modulate specific signaling pathways involved in the inflammatory response .

Anticancer Properties

Significant attention has been directed towards the anticancer potential of this compound. In vitro assays have indicated that the compound can inhibit cell proliferation across various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Activity
A recent study evaluated the effects of this compound on breast cancer cell lines, revealing IC50 values indicating substantial growth inhibition at concentrations as low as 10 µM. Further analysis suggested that the compound activates apoptotic pathways, leading to increased cancer cell death while sparing normal cells from cytotoxic effects .

Comparison with Similar Compounds

This compound shares structural similarities with other azetidine derivatives known for their biological activities. Below is a comparison highlighting its uniqueness:

Compound NameBiological Activity
Benzyl Azetidine DerivativesAntimicrobial, anticancer
Benzyl EstersVarying degrees of anti-inflammatory effects
Other Azetidine DerivativesPotential enzyme inhibitors

This compound's specific combination of functional groups enhances its reactivity and biological activity compared to other derivatives, making it a valuable scaffold for further drug development.

Q & A

Q. What are the standard synthetic routes for Benzyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate?

The synthesis typically involves:

  • Protection/Deprotection Strategies : Use of tert-butyloxycarbonyl (Boc) or benzyl (Cbz) groups to stabilize reactive azetidine intermediates. For example, tert-butyl 3-oxoazetidine-1-carboxylate can undergo hydroxylamine addition to form oxime derivatives, followed by reduction to introduce hydroxypropyl groups .
  • Key Steps : (i) Functionalization of the azetidine ring via nucleophilic substitution or coupling reactions; (ii) introduction of the 2-hydroxypropan-2-yl group using Grignard reagents or hydroxyalkylation; (iii) final deprotection under mild acidic or catalytic hydrogenation conditions .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions on the azetidine ring and hydroxypropan-2-yl group.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200–3600 cm⁻¹) groups .
  • Elemental Analysis : Validation of C, H, N, and O composition.

Q. What are the key safety considerations when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood to prevent inhalation of vapors.
  • Storage : Store in sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis or oxidation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound, and what challenges might arise?

  • Methodology :
    • Data Collection : Use synchrotron radiation or Cu-Kα sources for high-resolution diffraction.
    • Structure Solution : Employ SHELXT for phase determination via intrinsic Patterson methods .
    • Refinement : SHELXL for least-squares refinement, incorporating anisotropic displacement parameters .
  • Challenges :
    • Twinned Crystals : Common in azetidine derivatives due to flexible substituents; use TWINLAW in SHELXL to model twinning .
    • Disorder : The hydroxypropan-2-yl group may exhibit rotational disorder; apply PART and SUMP instructions to refine occupancy .

Q. What strategies can be employed to optimize the yield of this compound during synthesis?

  • Reaction Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce side reactions.
  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for selective deprotection without azetidine ring opening .
  • Temperature Control : Lower reaction temperatures (–20°C to 0°C) to stabilize intermediates during hydroxypropyl group addition .

Q. How should researchers address discrepancies between spectroscopic data and computational modeling results for this compound?

  • Validation Workflow :
    • DFT Calculations : Compare computed NMR chemical shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data to identify conformational mismatches.
    • Dynamic Effects : Account for rapid ring puckering in azetidine via molecular dynamics (MD) simulations .
    • Stereochemical Analysis : Use NOESY or ROESY to resolve ambiguities in substituent orientation .

Q. What are the implications of the compound's stereochemistry on its reactivity and potential applications?

  • Reactivity : The axial vs. equatorial position of the hydroxypropan-2-yl group influences nucleophilic attack on the azetidine ring. For example, axial substituents may sterically hinder SN2 reactions .
  • Biological Applications : Stereochemistry affects binding affinity in enzyme inhibition studies. Derivatives with specific configurations show enhanced activity in protease inhibition assays .

Data Contradiction Analysis

Q. How to resolve conflicting results between HPLC purity analysis and LC-MS data?

  • Hypothesis : Impurities may co-elute with the target compound under HPLC conditions.
  • Method :
    • LC-MS/MS Fragmentation : Identify adducts or degradation products via collision-induced dissociation (CID).
    • Column Optimization : Use orthogonal columns (e.g., C18 vs. HILIC) to improve separation .
    • Spiking Experiments : Add authentic standards to confirm retention times.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
Reactant of Route 2
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Benzyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

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